7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4S/c11-7-1-3-8(4-2-7)14-5-6-15-9(14)12-13-10(15)16/h1-4H,5-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPXEZKRYNZZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=S)NN=C2N1C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity. They have been proven to show significant antibacterial activity.
Mode of Action
For instance, they can act as free radical scavengers, as evidenced by their heightened efficacy in scavenging DPPH• radicals.
Biochemical Pathways
Compounds containing the 1,2,4-triazole ring are known to interact with various biochemical pathways due to their multidirectional biological activity.
Result of Action
1,2,4-triazoles and their derivatives are known to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities.
Biological Activity
7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1105189-98-7
- Molecular Formula : C10H9FN4S
- Molecular Weight : 236.27 g/mol
- Purity : ≥95% .
Biological Activity Overview
The compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles possess notable antimicrobial properties. For instance, studies have demonstrated that similar compounds show higher potency against drug-resistant strains of bacteria compared to conventional antibiotics like vancomycin and ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
Anticancer Activity
The compound has shown promising anticancer properties in vitro. It was tested against several human cancer cell lines using the MTT assay. The results indicated that the presence of specific substituents on the triazole nucleus significantly influenced its anti-proliferative activity.
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG2 | TBD | This study |
| MCF-7 | TBD | This study |
| PC-3 | TBD | This study |
| HCT-116 | TBD | This study |
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors in the body. The triazole moiety is known to facilitate hydrogen bonding with active sites on enzymes, enhancing its inhibitory effects against specific targets such as aromatase and carbonic anhydrase .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The findings indicated that compounds similar to this compound had a minimum inhibitory concentration (MIC) significantly lower than standard treatments for resistant strains . -
Anticancer Evaluation :
In another investigation focusing on anti-proliferative effects against cancer cell lines, this compound was part of a series that demonstrated enhanced activity with specific substitutions at the phenyl ring positions. The results suggested a structure-activity relationship that could guide future drug design efforts .
Scientific Research Applications
The compound exhibits various biological activities that can be categorized as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles possess notable antimicrobial properties. For instance, studies have demonstrated that similar compounds show higher potency against drug-resistant strains of bacteria compared to conventional antibiotics like vancomycin and ciprofloxacin.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol | TBD | This study |
| Vancomycin | TBD | Comparative study |
| Ciprofloxacin | TBD | Comparative study |
Anticancer Activity
The compound has shown promising anticancer properties in vitro. It was tested against several human cancer cell lines using the MTT assay. The results indicated that the presence of specific substituents on the triazole nucleus significantly influenced its anti-proliferative activity.
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HepG2 | TBD | This study |
| MCF-7 | TBD | This study |
| PC-3 | TBD | This study |
| HCT-116 | TBD | This study |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The findings indicated that compounds similar to this compound had a minimum inhibitory concentration (MIC) significantly lower than standard treatments for resistant strains.
Anticancer Evaluation
In another investigation focusing on anti-proliferative effects against cancer cell lines, this compound was part of a series that demonstrated enhanced activity with specific substitutions at the phenyl ring positions. The results suggested a structure-activity relationship that could guide future drug design efforts.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of halogen substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl) significantly impacts electronic properties and biological activity. For instance, 7-(3-chlorophenyl)- analogues exhibit enhanced antifungal activity compared to 4-fluorophenyl derivatives .
- Core Heterocycle : Replacement of the triazole ring with thiadiazole (e.g., compound 18) reduces pharmacological potency, highlighting the importance of the imidazo-triazole scaffold .
- Sulfur Modifications : Methylthio (-SMe) derivatives (e.g., 7-(4-methylphenyl)-3-methylthio) show improved bioavailability but reduced antibacterial efficacy compared to thiol (-SH) analogues .
Pharmacological Activity
Key Findings :
- Antifungal Potency : The 3-chlorophenyl derivative demonstrates superior antifungal activity (MIC = 6.25 µg/mL) compared to the 4-fluorophenyl analogue (MIC = 12.5 µg/mL), likely due to increased lipophilicity enhancing membrane penetration .
- Antibacterial vs. Antiviral : Methylthio-substituted compounds show broader antibacterial activity, while ester derivatives (e.g., ethyl formate) exhibit antiviral effects, suggesting functional group tuning for target specificity .
- Synergy with Fluorine : The 4-fluorophenyl group enhances metabolic stability without compromising activity, making it a preferred substituent in drug design .
Physicochemical and Structural Insights
- Solubility : Thiol (-SH) derivatives exhibit lower solubility in aqueous media compared to methylthio (-SMe) or ester-modified analogues, necessitating formulation adjustments for in vivo applications .
- Structural Confirmation : X-ray crystallography of 7-benzyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]thiadiazole-3-thione confirmed the bicyclic framework and regioselectivity in electrophilic substitutions .
Q & A
Q. How should researchers address discrepancies in reported bioactivity or synthetic yields?
- Methodological Answer :
- Replication Studies : Repeat experiments under identical conditions, documenting raw data and environmental variables (e.g., humidity).
- Collaborative Trials : Share samples with independent labs for cross-validation.
- Meta-Analysis : Review literature for systematic biases (e.g., solvent purity in older studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
